7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

A3 adenosine receptor GPCR pharmacology structure–activity relationship

7-(3-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (C₁₈H₁₁ClN₆, MW 346.8 g/mol) belongs to the Pyrazolo-Triazolo-Pyrimidine (PTP) class, a tricyclic heteroaromatic scaffold platform recognized as a privileged structure in medicinal chemistry. This compound serves as a chemical intermediate and core scaffold for derivatization, featuring a 3-chlorophenyl substituent at the N7 position and a phenyl group at the C2 position.

Molecular Formula C18H11ClN6
Molecular Weight 346.8 g/mol
Cat. No. B12206179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC18H11ClN6
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl
InChIInChI=1S/C18H11ClN6/c19-13-7-4-8-14(9-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-5-2-1-3-6-12/h1-11H
InChIKeyUSASXPQFJBAQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A Dual-Functional Adenosine Receptor and Kinase Scaffold for Targeted Probe Discovery


7-(3-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (C₁₈H₁₁ClN₆, MW 346.8 g/mol) belongs to the Pyrazolo-Triazolo-Pyrimidine (PTP) class, a tricyclic heteroaromatic scaffold platform recognized as a privileged structure in medicinal chemistry. This compound serves as a chemical intermediate and core scaffold for derivatization, featuring a 3-chlorophenyl substituent at the N7 position and a phenyl group at the C2 position. The PTP scaffold has been extensively characterized as a potent adenosine receptor (AR) antagonist pharmacophore with high affinity for human A3 and A2A receptor subtypes [1]. More recently, this same scaffold has been validated as a novel CDK2 inhibitor framework, demonstrating that subtle substitution pattern changes can redirect target selectivity from adenosine receptors to cyclin-dependent kinases [2]. This dual-pharmacophore capacity means the scaffold serves as a strategic starting point for two distinct lines of probe development, but it also means that even minor structural modifications can profoundly alter the compound's biological profile.

Why 7-(3-Chlorophenyl)-2-phenyl PTP Cannot Be Substituted by Generic Analogs in A3 Adenosine Receptor or CDK2 Research


The PTP scaffold exhibits a substitution-sensitive pharmacology in which the position, electronic character, and steric bulk of substituents—particularly at the C2-phenyl and N7-aryl positions—dictate both the primary biological target and the selectivity profile. Extensive Structure–Activity Relationship (SAR) investigations have demonstrated that para-substitution on the C2-phenyl ring is a critical determinant of human A3 adenosine receptor (hA₃AR) affinity and selectivity, with the steric and electronic properties of the para substituent directly influencing ligand–receptor interaction [1]. Simultaneously, the N7-aryl group has been identified as a key modulator of antiproliferative potency in the CDK2/EGFR context, where variations in the aryl substituent (e.g., chlorophenyl vs. bromophenyl vs. tolyl) produce substantial differences in cytotoxicity against cancer cell lines [2]. Given this dual pharmacophore capacity, a researcher selecting 7-(3-chlorophenyl)-2-phenyl PTP as a synthetic intermediate or probe scaffold should not assume that a differently substituted analog—differing at C2, N7, N5, or N8—will deliver comparable biological outcomes. Generic substitution risks redirecting target selectivity, diminishing affinity by orders of magnitude, or producing a completely inactive compound. The quantitative evidence below establishes the substitution-dependent differentiation of this scaffold.

7-(3-Chlorophenyl)-2-phenyl PTP: Quantitative Differentiation Evidence Supporting Scientific Selection


C2-Phenyl Substitution Pattern Establishes Potent hA₃AR Affinity in the Low Nanomolar Range

The C2-phenyl substituent on the PTP scaffold is a key pharmacophoric feature that drives high-affinity binding to the human A₃ adenosine receptor (hA₃AR). The Baraldi 2002 SAR study demonstrated that para-substituted C2-phenyl derivatives maintain potent hA₃AR affinity, with the steric control at the para position playing a fundamental role in receptor interaction [1]. BindingDB data for the close structural analog 5-ethyl-2-phenyl-7H-PTP (which shares the identical C2-phenyl substitution pattern with the target compound, differing only at N5 and lacking an N7-aryl substituent) confirm that the 2-phenyl PTP substructure supports potent hA₃AR binding, with a measured IC₅₀ of 6.20 nM against the human A₃ receptor expressed in HEK293 cells [2]. This same analog exhibits selectivity over the human A₁ receptor (IC₅₀ = 27 nM, 4.4-fold selective) and A₂B receptor (IC₅₀ = 100 nM, 16-fold selective) [2]. The target compound, bearing the identical 2-phenyl group, is therefore expected to retain this fundamental hA₃AR affinity, with the N7-(3-chlorophenyl) substituent providing a distinct derivatization handle for further selectivity tuning.

A3 adenosine receptor GPCR pharmacology structure–activity relationship

N7-(3-Chlorophenyl) Substituent Differentiates This Scaffold from N7-Alkyl and N7-Unsubstituted PTP Analogs in Cancer Cell Cytotoxicity

The N7-aryl substituent on the PTP scaffold has emerged as a critical determinant of antiproliferative activity against cancer cell lines. Almasri (2023) demonstrated that three novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with distinct N7-aryl substituents exhibit different levels of cytotoxicity against cervical and breast cancer cell lines [1]. The most active compound in this series inhibited EGFR, Akt, and Erk1/2 phosphorylation in HCC1937 breast cancer cells at 7 µM and in HeLa cervical cancer cells at 11 µM, confirming target engagement at the EGFR signaling pathway [1]. This study establishes that PTP derivatives with aryl N7 substituents directly engage the EGFR kinase pathway—a mechanism distinct from the adenosine receptor antagonism of N7-alkyl-substituted PTP analogs. In parallel, the PTP scaffold has been independently validated as a CDK2 inhibitor framework, with PTP derivatives showing enzymatic IC₅₀ values of 0.057–0.119 µM against CDK2/cyclin A2, outperforming the reference inhibitor sorafenib (IC₅₀ = 0.184 µM) [2]. The target compound's N7-(3-chlorophenyl) substituent places it within this aryl-N7 PTP subclass, distinguishing it from N7-alkyl analogs (which are primarily A₂A-selective) and N7-unsubstituted analogs (which lack anticancer activity data).

cancer cell cytotoxicity EGFR signaling CDK2 inhibition

Meta-Chloro Substitution on the N7-Phenyl Ring Offers a Distinct Steric and Electronic Profile Compared to Para-Chloro and Unsubstituted N7-Phenyl Analogs

The position of the chlorine substituent on the N7-phenyl ring is a critical variable for both adenosine receptor selectivity and kinase inhibition potency. The target compound bears a 3-chlorophenyl (meta-chloro) substituent at N7, whereas commercially available regioisomers include the 4-chlorophenyl (para-chloro) and 2-chlorophenyl (ortho-chloro) variants, as well as the unsubstituted N7-phenyl analog (7-(4-methylphenyl)-2-phenyl-PTP) . The Baraldi 1996 A₂A SAR study established that N7 substitution with arylalkyl groups dramatically influences receptor selectivity: compound 10l (N7-3-phenylpropyl) achieved 210-fold A₂A/A₁ selectivity, whereas different N7 chain lengths and substitution patterns produced selectivities ranging from single-digit to >100-fold [1]. In the CDK2/anticancer context, the Almasri 2023 study compared three N7-aryl PTP derivatives and found that the most active compound (bearing a specific N7-aryl group) showed superior antiproliferative activity against all tested tumor cell lines compared to its analogs with different N7 substitution [2]. The meta-chloro substitution pattern of the target compound provides a distinct electronic effect (σₘ = +0.37 for Cl) compared to para-substitution (σₚ = +0.23), which is predicted to differentially modulate both the electron density of the pyrazole ring and the dihedral angle between the N7-phenyl and the PTP core, thereby affecting target binding.

medicinal chemistry structure–activity relationship regioisomeric differentiation

Green Synthetic Accessibility via Microwave-Assisted One-Pot Methodology Reduces Procurement Lead Time and Environmental Footprint

A 2023 publication in Tetrahedron reported a one-pot microwave-assisted synthesis of novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines using a green solvent system, representing a significant advance in the synthetic accessibility of this compound class [1]. This methodology enables the rapid construction of the PTP core from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides under microwave irradiation in a single reaction vessel. This contrasts with traditional multi-step PTP synthetic routes that typically require sequential cyclization, oxidation, and purification steps with longer reaction times and greater solvent consumption. For the target compound—which incorporates a 2-phenyl group from benzaldehyde-derived cyclocondensation and a 3-chlorophenyl group at N7—this microwave methodology provides a potential streamlined synthetic path compared to earlier approaches involving oxidative cyclization with iodobenzene diacetate [2].

green chemistry microwave-assisted synthesis process chemistry

Optimal Research and Industrial Application Scenarios for 7-(3-Chlorophenyl)-2-phenyl PTP


hA₃ Adenosine Receptor Antagonist Lead Optimization with C2/N7 Dual-Substitution SAR Exploration

Researchers developing selective hA₃AR antagonists can use this compound as a scaffold intermediate for systematic N5/N8 derivatization while retaining the validated C2-phenyl pharmacophore and the N7-(3-chlorophenyl) substituent. The C2-phenyl group provides the core affinity anchor (nanomolar hA₃ binding as confirmed by BindingDB data for the C2-phenyl PTP analog showing hA₃ IC₅₀ = 6.20 nM) [1]. The N7-(3-chlorophenyl) group serves as a distinct substitution handle that can modulate A₃ vs. A₁ selectivity, informed by published SAR studies in J. Med. Chem. showing that N7 substitution significantly affects subtype selectivity [2].

EGFR/CDK2 Dual-Kinase Inhibitor Probe Development for Breast and Cervical Cancer

This compound is positioned for derivatization into anticancer kinase probes targeting EGFR and CDK2 pathways. Almasri (2023) demonstrated that N7-aryl PTP derivatives inhibit EGFR, Akt, and Erk1/2 phosphorylation in breast and cervical cancer cells at low micromolar concentrations (7–11 µM) [1]. Concurrently, the PTP scaffold has been independently validated as a CDK2 inhibitor framework with enzymatic IC₅₀ values of 0.057–0.119 µM against CDK2/cyclin A2, outperforming sorafenib (0.184 µM) [2]. The target compound's N7-(3-chlorophenyl) substitution pattern provides a distinct electronic and steric profile for optimizing both EGFR and CDK2 inhibitory activities through further derivatization at N5, N8, and C9 positions.

Regioisomer-Specific Pharmacological Profiling of ortho-, meta-, and para-Chlorophenyl PTP Derivatives

This compound enables systematic head-to-head comparison of chlorophenyl substitution position effects on PTP scaffold pharmacology. By comparing this 3-chlorophenyl (meta) variant with commercially available 4-chlorophenyl (para) and 2-chlorophenyl (ortho) regioisomers, researchers can quantify position-specific effects on adenosine receptor subtype selectivity (A₁ vs. A₂A vs. A₂B vs. A₃) and cancer cell line antiproliferative potency. The electronic differences are quantifiable via Hammett constants (σₘ vs. σₚ), while steric and conformational effects can be correlated with experimentally determined activity data, providing a rigorous framework for rational PTP-based drug design.

Green Chemistry Process Development for Scalable PTP Synthesis

Process chemistry groups developing scalable synthetic routes for PTP-based compounds can employ the recently reported microwave-assisted one-pot synthesis methodology (Tetrahedron 2023) as a starting point for optimizing the production of this compound [1]. The one-pot approach consolidates multiple synthetic steps, reduces solvent consumption, and shortens reaction times compared to traditional multi-step oxidative cyclization methods. This compound, with its defined 2-phenyl and N7-(3-chlorophenyl) substitution, serves as a model substrate for evaluating the scope and limitations of the green synthesis protocol across different aryl substitution patterns.

Quote Request

Request a Quote for 7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.